An In-depth Technical Guide to 2-Amino-3-methylphenol (CAS: 2835-97-4)
An In-depth Technical Guide to 2-Amino-3-methylphenol (CAS: 2835-97-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-methylphenol (CAS number 2835-97-4), also known as 2-Amino-m-cresol. This document collates critical information regarding its chemical and physical properties, synthesis methodologies, diverse industrial and research applications, and essential safety and handling protocols. Detailed experimental procedures for its synthesis and analysis are presented, alongside visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2-Amino-3-methylphenol is a light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 2835-97-4 | [1][2][3][4] |
| Molecular Formula | C₇H₉NO | [1][2][5] |
| Molecular Weight | 123.15 g/mol | [1][2][3][5] |
| Synonyms | 2-Amino-m-cresol, 2-Hydroxy-6-methylaniline | [1][2] |
| Melting Point | 146 - 152 °C | [1][3][6] |
| Appearance | Light yellow crystalline powder | [1] |
| Purity | ≥ 96% (HPLC) | [1][3] |
| SMILES String | Cc1cccc(O)c1N | [3] |
| InChI Key | FEDLEBCVFZMHBP-UHFFFAOYSA-N | [3] |
| Storage Conditions | Room Temperature, protect from light | [1][2] |
Synthesis and Experimental Protocols
The synthesis of aminophenols often involves multi-step chemical reactions. A common pathway for a related isomer, 4-amino-3-methylphenol, starts from m-cresol and proceeds through nitrosation followed by a reduction reaction. A similar principle can be applied for the synthesis of other isomers.
General Synthesis Pathway for Aminomethylphenols
A representative synthesis process for an aminomethylphenol isomer involves the following key steps:
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Nitrosation Reaction: The precursor, such as m-cresol, is reacted with a nitrosating agent (e.g., sodium nitrite and hydrochloric acid) in a suitable solvent.[7] This step introduces a nitroso group onto the aromatic ring.[7]
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Reduction Reaction: The resulting nitroso-compound is then reduced to an amino group.[7] This is typically achieved through catalytic hydrogenation in an alcoholic solvent.[7]
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Purification: The crude product is purified, often by recrystallization from a solvent like ethanol, to yield the final high-purity aminomethylphenol.[7]
Caption: A generalized workflow for the synthesis of an aminomethylphenol isomer.
Applications
2-Amino-3-methylphenol is a versatile intermediate with applications across several industries due to its reactive amino and hydroxyl groups.[1]
Dyes and Pigments
It serves as a crucial intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries for their vibrant and stable colors.[1]
Pharmaceuticals
This compound is utilized in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1]
Polymer Industry
It can act as a curing agent for epoxy resins, enhancing the thermal resistance and durability of the resulting materials used in applications like construction and automotive parts.[1]
Analytical Chemistry
In analytical chemistry, it is employed as a reagent for the detection and quantification of other phenolic compounds, which is valuable in environmental and food safety analysis.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-氨基-3-甲基苯酚 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 2-氨基-3-甲基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2-Amino-3-methylphenol, CasNo.2835-97-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 7. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
